N-{(E)-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
Description
3-[(E)-{[3-(4-IODOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a phenyl group, and a pyrazolyl group
Properties
Molecular Formula |
C20H18IN3O2S |
|---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-[3-(4-iodophenyl)-1-phenylpyrazol-4-yl]methanimine |
InChI |
InChI=1S/C20H18IN3O2S/c21-17-8-6-15(7-9-17)20-16(12-22-18-10-11-27(25,26)14-18)13-24(23-20)19-4-2-1-3-5-19/h1-9,12-13,18H,10-11,14H2 |
InChI Key |
SWVYDZNPTNZZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[3-(4-IODOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves the condensation of 3-(4-iodophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with a thiolane derivative under specific reaction conditions. The reaction is often catalyzed by acids such as glacial acetic acid . The structure of the newly synthesized compound is confirmed using techniques like NMR, FT-IR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[3-(4-IODOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts for Suzuki-Miyaura coupling .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(E)-{[3-(4-IODOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for antimicrobial and antifungal agents.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the interaction of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism by which 3-[(E)-{[3-(4-IODOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and iodophenyl groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2’-{(E)-[(3-iodophenyl)methylidene]amino}-3’a,4’,7’,7’a-tetrahydro-1’H-spiro[cyclopropane-1,8’-[4,7]methanoisoindole]-1’,3’(2’H)-dione
- N-(4-iodophenyl)-β-alanine derivatives
Uniqueness
3-[(E)-{[3-(4-IODOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of an iodophenyl group, a phenyl group, and a pyrazolyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
